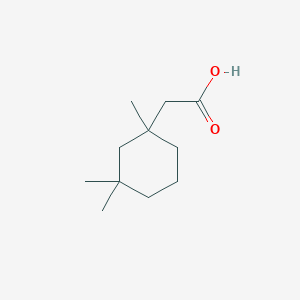
2-(1,3,3-Trimethylcyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,3-Trimethylcyclohexyl)acetic acid: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexane ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3-Trimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,3,3-trimethylcyclohexanol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acidification: The resulting carboxylate salt is acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Catalytic Oxidation: Using catalysts to enhance the oxidation process.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3,3-Trimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amidation.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 1,3,3-Trimethylcyclohexanol.
Substitution: Various substituted derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1,3,3-Trimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1,3,3-Trimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate specific enzymes, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)acetic acid: A closely related compound with similar structural features.
Cyclohexaneacetic acid: Another derivative of cyclohexane with a carboxylic acid group.
Uniqueness
2-(1,3,3-Trimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-(1,3,3-trimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3,8-10)7-9(12)13/h4-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
CROZGJKFMXIQPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(C)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


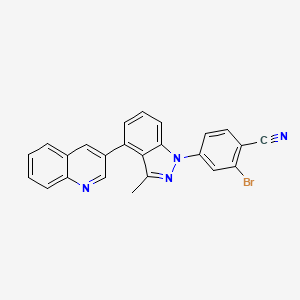
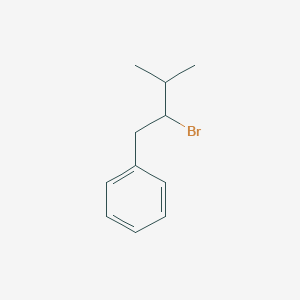
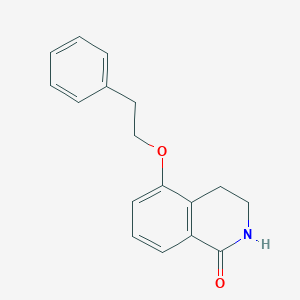
![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
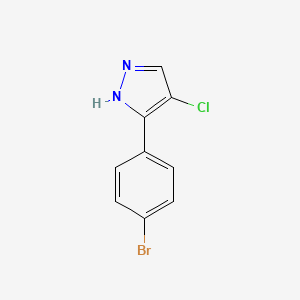
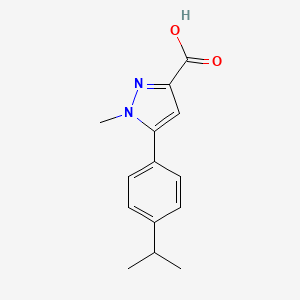
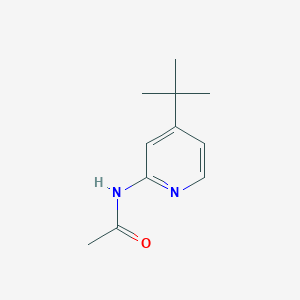
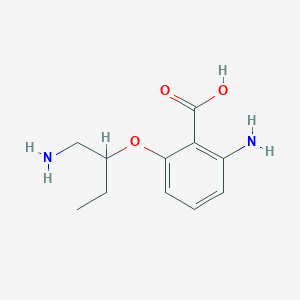
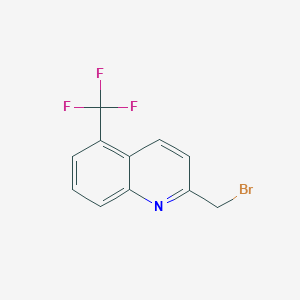
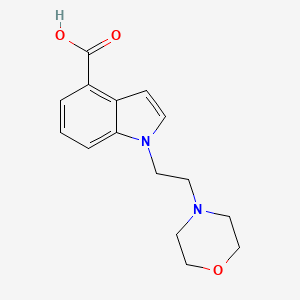
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine](/img/structure/B13869156.png)
